5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate
Description
Structural and Functional Significance of the Pyrrolo[3,4-c]pyrazole Core
The pyrrolo[3,4-c]pyrazole scaffold represents a privileged structural motif in contemporary medicinal chemistry, characterized by its fused bicyclic heterocyclic framework containing nitrogen atoms strategically positioned to facilitate hydrogen bonding interactions with biological targets. This core structure has emerged as a fundamental building block in the development of protein kinase inhibitors, with the 3-aminopyrazole moiety specifically recognized for its ability to form crucial hydrogen bonding patterns with the kinase hinge region of adenosine triphosphate binding pockets. Research has demonstrated that the pyrrolo[3,4-c]pyrazole system provides three distinct diversity points that can be strategically modified to direct molecular recognition toward specific binding sites.
The structural versatility of the pyrrolo[3,4-c]pyrazole core stems from its ability to accommodate diverse substituents while maintaining favorable pharmacological properties. Studies have shown that this scaffold can support the development of highly selective inhibitors, with modifications at different positions leading to distinct biological activities. The bicyclic nature of the system provides conformational rigidity that enhances target selectivity while simultaneously offering multiple sites for structure-activity relationship optimization. Furthermore, the heterocyclic framework demonstrates exceptional synthetic accessibility, allowing for the construction of diverse compound libraries through established synthetic methodologies.
Comparative analysis of pyrrolo[3,4-c]pyrazole derivatives reveals significant structure-activity relationships that guide rational drug design efforts. The positioning of the amino group at the 3-position has been consistently identified as critical for biological activity, particularly in kinase inhibition applications where this functionality serves as a key pharmacophore. Research indicates that compounds bearing this structural arrangement exhibit competitive inhibition constants in the nanomolar range, with values ranging from 0.1 to 181 nanomolar for protein kinase C beta II inhibition. The scaffold's ability to support such potent biological activities while maintaining synthetic tractability has established it as a cornerstone in modern heterocyclic chemistry.
Role of tert-Butyl and Ethyl Ester Groups in Dicarboxylate Derivatives
The incorporation of tert-butyl and ethyl ester functionalities in 5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate serves multiple strategic purposes in molecular design and synthetic chemistry. The tert-butyl ester group functions as an acid-labile protecting group that can be selectively removed under mild acidic conditions, providing a valuable handle for subsequent chemical transformations. Research has demonstrated that tert-butyl esters exhibit superior hydrolytic stability compared to other alkyl esters while maintaining accessibility for controlled deprotection reactions. This dual characteristic makes the tert-butyl group particularly valuable in multi-step synthetic sequences where selective functional group manipulation is required.
The ethyl ester component contributes significantly to the compound's physicochemical properties, particularly influencing lipophilicity and membrane permeability characteristics. Studies examining ester chain length effects on molecular properties have revealed that ethyl esters typically exhibit calculated logarithmic partition coefficient values ranging from -0.05 to 1.19, positioning them in an optimal range for biological activity. The ethyl ester functionality also demonstrates favorable solubility characteristics, as esters of low molar mass can engage in hydrogen bonding with water molecules while maintaining sufficient lipophilic character for cellular uptake. This balance between hydrophilic and lipophilic properties is crucial for pharmaceutical applications where both aqueous solubility and membrane permeability are required.
The dicarboxylate arrangement in this compound creates a unique molecular architecture that provides multiple sites for chemical modification and biological interaction. The asymmetric nature of the ester substituents, combining tert-butyl and ethyl groups, allows for differential reactivity patterns that can be exploited in synthetic applications. This design enables selective deprotection strategies where the tert-butyl ester can be removed preferentially, leaving the ethyl ester intact for further modifications. Such selectivity is particularly valuable in medicinal chemistry applications where precise control over functional group transformations is essential for structure-activity relationship studies.
| Ester Type | Molecular Weight Contribution | Hydrolysis Stability | Synthetic Utility |
|---|---|---|---|
| tert-Butyl | 57.08 g/mol | Acid-labile | Protecting group |
| Ethyl | 29.06 g/mol | Base-labile | Permanent modification |
| Combined | 86.14 g/mol | Differential reactivity | Selective chemistry |
The strategic placement of these ester groups also influences the compound's three-dimensional structure and conformational flexibility. The bulky tert-butyl group provides steric constraints that can influence molecular conformation and potentially enhance selectivity for specific biological targets. Simultaneously, the smaller ethyl ester maintains sufficient flexibility to allow conformational adjustments necessary for optimal binding interactions. This combination of structural rigidity and flexibility represents a sophisticated approach to molecular design that balances multiple competing requirements in drug development.
Properties
IUPAC Name |
5-O-tert-butyl 1-O-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O4/c1-5-20-12(19)17-9-7-16(6-8(9)10(14)15-17)11(18)21-13(2,3)4/h5-7H2,1-4H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWAGENLXQIUJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2=C(CN(C2)C(=O)OC(C)(C)C)C(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426095 | |
| Record name | 5-tert-Butyl 1-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398495-65-3 | |
| Record name | 5-tert-Butyl 1-ethyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-1,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally follows a sequence involving:
- Construction of the pyrrolo[3,4-c]pyrazole core,
- Introduction of ester groups at the 1 and 5 positions (ethyl and tert-butyl esters respectively),
- Installation of the amino substituent at position 3,
- Use of acylation reactions and controlled reaction conditions to achieve high purity and yield.
Key Preparation Methods
Acylation-Based Synthesis
One prevalent method involves the acylation of a suitably substituted pyrrolo[3,4-c]pyrazole intermediate. For example, tert-butyl 3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is reacted with acylating agents such as acid chlorides (R₁-COCl) in the presence of a base like diisopropylethylamine. The reaction is typically conducted in an aprotic solvent such as tetrahydrofuran (THF) under controlled low temperatures to optimize selectivity and yield. The acylation introduces the ethyl ester group at the 1-position, completing the dicarboxylate structure.
Use of Diisopropylethylamine as Base
In reported syntheses, diisopropylethylamine serves as a non-nucleophilic base to scavenge HCl generated during acylation, facilitating the formation of the target compound. The reaction mixture is maintained at low temperature (often 0–5 °C) to control reaction rate and minimize side reactions. After completion, purification is achieved through chromatographic techniques to isolate 5-tert-butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate with high purity.
Crystallographic and Structural Confirmation
The product's identity and purity are confirmed by X-ray crystallography, which reveals the compound's asymmetric unit containing two independent molecules. The fused pyrrole and pyrazole rings exhibit dihedral angles of approximately 1.12° to 5.06°, indicating near planarity. Intermolecular hydrogen bonding (N—H⋯O and N—H⋯N) forms chains in the crystal lattice, which supports the compound's stability and crystalline nature.
Experimental Conditions Summary
| Step | Conditions/Details | Purpose/Outcome |
|---|---|---|
| Starting material | tert-butyl 3-amino-pyrrolo[3,4-c]pyrazole derivative | Core heterocycle with amino and tert-butyl ester groups |
| Base | Diisopropylethylamine | Neutralizes HCl during acylation |
| Acylating agent | Acid chloride (e.g., ethyl chloroformate) | Introduces ethyl ester at 1-position |
| Solvent | Tetrahydrofuran (THF) | Aprotic solvent for controlled reaction |
| Temperature | 0–5 °C | Controls reaction rate and selectivity |
| Purification | Chromatography (e.g., silica gel column) | Isolates pure product |
| Characterization | X-ray crystallography, NMR, MS | Confirms structure and purity |
Research Findings and Applications
- The compound acts as a key intermediate for synthesizing kinase inhibitors such as Danusertib (PHA-739358), which is under clinical investigation for leukemia treatment.
- Its structural features enable it to interact with biological targets involved in cell proliferation pathways.
- The synthetic methods emphasize mild conditions and efficient acylation to preserve functional groups and achieve high yields.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen or add hydrogen atoms.
Substitution: This involves replacing one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different alkyl or aryl groups .
Scientific Research Applications
Medicinal Chemistry
1. Development of Anticancer Agents
One of the most significant applications of 5-tert-butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate is its role as a precursor in the synthesis of Danusertib (PHA-739358), a compound that has been investigated for the treatment of leukemia. Danusertib functions as a selective inhibitor of the tropomyosin receptor kinase family and has shown promise in clinical trials targeting various cancers .
2. Protein Degradation
The compound is also utilized in the development of protein degraders, which are innovative therapeutic agents designed to selectively degrade target proteins within cells. This approach is particularly useful for targeting proteins that are involved in disease processes but are considered "undruggable" by traditional small molecule inhibitors .
Research Applications
1. Biological Studies
Research involving this compound often focuses on understanding its biological activity and mechanism of action. Studies have indicated that derivatives of this compound exhibit significant activity against various cancer cell lines, making it a valuable tool for researchers investigating new cancer therapies .
2. Synthesis of Novel Derivatives
The compound serves as a building block for synthesizing novel derivatives with potentially enhanced biological activity. Researchers are exploring modifications to improve solubility and potency against specific targets, which could lead to the discovery of new therapeutic agents .
Case Studies
| Study Title | Objective | Findings |
|---|---|---|
| Synthesis and Evaluation of Pyrazole Derivatives | To synthesize new derivatives based on 5-tert-butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole | Several derivatives showed improved potency against cancer cell lines compared to the parent compound. |
| Mechanistic Studies on Danusertib | To investigate the mechanism of action of Danusertib derived from this compound | Danusertib was found to inhibit cell proliferation through targeted degradation of specific kinases involved in cell cycle regulation. |
Mechanism of Action
The mechanism of action of 5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or bind to specific receptors, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3(5)-Aminopyrazoles
- Pyrazolo[1,5-a]pyrimidines
- Pyrazolo[5,1-c]-1,2,4-triazines
Uniqueness
Its tert-butyl and ethyl groups, along with the aminopyrrolo structure, provide distinct reactivity and biological activity profiles .
Biological Activity
5-tert-Butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole-1,5(4H,6H)-dicarboxylate (CAS: 398495-65-3) is a compound of interest due to its potential biological activities, particularly in the context of anticancer and kinase inhibition. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 296.33 g/mol. The compound features a pyrrolo-pyrazole structure which is significant for its biological interactions.
Anticancer Activity
Research indicates that compounds related to pyrrolo[3,4-c]pyrazoles exhibit promising anticancer properties. In particular, derivatives of this compound have been evaluated for their efficacy against various cancer cell lines.
Table 1: Anticancer Activity of Pyrrolo[3,4-c]pyrazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung) | 12.5 | Kinase inhibition |
| Compound B | MCF7 (Breast) | 8.0 | Apoptosis induction |
| 5-tert-butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole | HeLa (Cervical) | 10.0 | Cell cycle arrest |
The above table summarizes findings where the tested compound showed significant activity against HeLa cells with an IC50 value of 10 µM, indicating its potential as a therapeutic agent in cancer treatment.
Kinase Inhibition
The compound has been identified as a potential inhibitor of several protein kinases, which are critical in regulating various cellular processes including cell growth and division.
Case Study: Danusertib (PHA-739358)
5-tert-butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole has been utilized in the synthesis of Danusertib, a compound that has undergone clinical trials for leukemia treatment. Studies have shown that Danusertib effectively inhibits multiple kinases involved in cancer progression.
Mechanistic Insights
The biological activity of 5-tert-butyl 1-ethyl 3-aminopyrrolo[3,4-c]pyrazole is attributed to its ability to interact with specific molecular targets:
- Inhibition of Kinase Activity : The compound binds to ATP-binding sites on kinases, preventing substrate phosphorylation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through activation of intrinsic apoptotic pathways.
- Cell Cycle Arrest : By interfering with key regulatory proteins, it halts the cell cycle progression in cancerous cells.
Pharmacokinetic Properties
Understanding the pharmacokinetics is crucial for evaluating the therapeutic potential:
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Metabolism | Liver (CYP450 enzymes) |
| Excretion | Urine |
These properties indicate that the compound has favorable absorption characteristics and moderate bioavailability, which are essential for effective therapeutic use.
Q & A
Q. Optimization Table :
| Starting Material | Reagents/Conditions | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| (Z)-Enol triflate derivatives | Ethyl diazoacetate, reflux | THF | 40–86 | |
| 6,7-Dihydro-pyrazolo derivative | NaH, 2-bromopropane, THF, 273 K | THF | ~75* |
*Yield estimated from analogous procedures.
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : Provides unambiguous confirmation of the bicyclic pyrazole-pyrrolidine structure. Key parameters include:
- NMR Spectroscopy :
- LC/MS : Confirms molecular weight via [M+H]⁺/[M-H]⁻ peaks (e.g., m/z ~380–460) .
Advanced: How does steric hindrance from the tert-butyl group influence reactivity in functionalization reactions?
Methodological Answer:
The tert-butyl group imposes steric constraints that:
- Limit regioselectivity : Directs electrophilic substitutions to the less hindered C4/C6 positions .
- Impact yields : Bulky substituents reduce yields in Suzuki couplings (e.g., 40% for phenyl vs. 86% for cyclohexyl derivatives) due to slower kinetics .
- Solubility effects : Enhances solubility in non-polar solvents (e.g., THF), facilitating recrystallization .
Experimental Design Tip : Use computational modeling (e.g., DFT) to predict steric maps before attempting substitutions .
Advanced: What challenges arise in resolving the crystal structure, and how can diffraction parameters be optimized?
Methodological Answer:
Challenges include:
- Disorder in the tert-butyl group : Common due to rotational freedom. Mitigate by collecting data at 173 K to reduce thermal motion .
- Low-resolution data : Use synchrotron radiation for small crystals (<0.1 mm).
- Refinement strategies : Apply riding H-atom models and anisotropic displacement parameters for non-H atoms .
Q. Key Crystallographic Data :
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R factor | 0.060 | |
| C–C bond length (mean) | 0.003 Å |
Advanced: How can researchers reconcile discrepancies in reaction yields or spectral data?
Methodological Answer:
- Yield variability : Trace moisture in NaH-mediated alkylations () can reduce yields. Use rigorously dried THF and inert atmospheres.
- Spectral mismatches : Compare with computed NMR shifts (e.g., via ACD/Labs or Gaussian) to identify byproducts. For example, unreacted enol triflates may appear as impurities at ~160 ppm in ¹³C NMR .
- Failed cyclizations : highlights unsuccessful hydrazine-mediated cyclizations. Alternative routes using acetic acid catalysis or microwave-assisted conditions may improve outcomes .
Advanced: What role do protecting groups (e.g., tert-butyl, ethyl esters) play in synthetic strategies?
Methodological Answer:
- tert-Butyl esters : Provide steric protection for the pyrrolidine nitrogen, preventing unwanted nucleophilic attacks during alkylation .
- Ethyl esters : Balance reactivity and ease of hydrolysis for downstream modifications (e.g., saponification to carboxylic acids) .
Case Study : In , the tert-butyl group remains intact during NaH/2-bromopropane alkylation, while ethyl esters are retained for subsequent functionalization.
Advanced: How can computational methods enhance the study of this compound?
Methodological Answer:
- Molecular docking : Predict binding affinities for biological targets (e.g., kinase inhibitors) using AutoDock Vina .
- DFT calculations : Optimize reaction pathways for substitutions (e.g., Fukui indices to identify reactive sites) .
- Crystal packing analysis : Tools like Mercury (CCDC) model intermolecular interactions (e.g., hydrogen bonds influencing lattice stability) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
